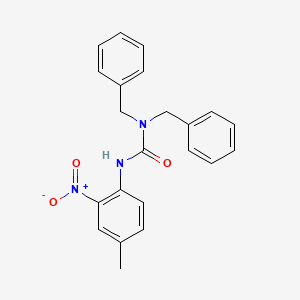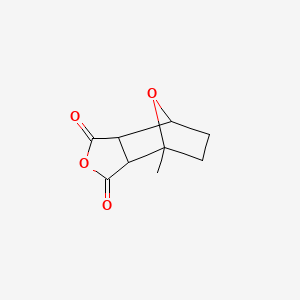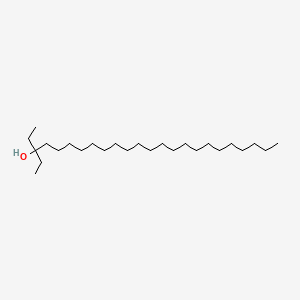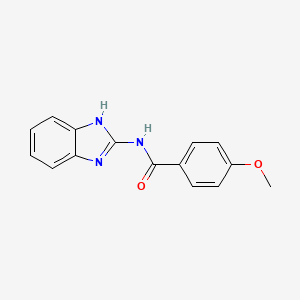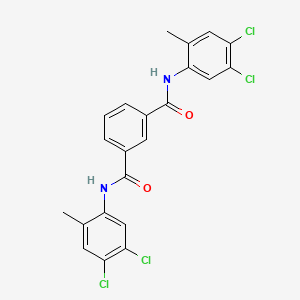
N-Cyclohexyl-2-phenylthioacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-phenylthioacetamide: is an organic compound with the molecular formula C14H19NS It is a thioamide derivative, characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a phenylthio group attached to the carbon atom of the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-phenylthioacetamide typically involves the reaction of cyclohexylamine with 2-phenylthioacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Cyclohexyl-2-phenylthioacetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioamide group to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted thioacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Cyclohexyl-2-phenylthioacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of thioamide derivatives on various biological systems. It can be employed in the design of enzyme inhibitors or as a probe to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including polymers and materials with specific properties. It may also find applications in the development of new catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-2-phenylthioacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclohexyl and phenylthio groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-2-phenylacetamide: Similar structure but lacks the sulfur atom.
N-Cyclohexyl-2-thioacetamide: Similar structure but lacks the phenyl group.
N-Phenyl-2-thioacetamide: Similar structure but lacks the cyclohexyl group.
Uniqueness: N-Cyclohexyl-2-phenylthioacetamide is unique due to the presence of both the cyclohexyl and phenylthio groups, which impart distinct chemical and biological properties. This combination of structural features allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
16525-35-2 |
|---|---|
Molekularformel |
C14H19NS |
Molekulargewicht |
233.37 g/mol |
IUPAC-Name |
N-cyclohexyl-2-phenylethanethioamide |
InChI |
InChI=1S/C14H19NS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
InChI-Schlüssel |
ZAUYJLKLIONKDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

